(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
Brand Name: Vulcanchem
CAS No.: 17073-94-8
VCID: VC20980443
InChI: InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1
SMILES: CC1(OC2C3COC(O3)C(=O)C2O1)C
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol

(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one

CAS No.: 17073-94-8

Cat. No.: VC20980443

Molecular Formula: C9H12O5

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one - 17073-94-8

Specification

CAS No. 17073-94-8
Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
IUPAC Name (1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
Standard InChI InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1
Standard InChI Key OWLCVCZDWVHESM-PXBUCIJWSA-N
Isomeric SMILES CC1(O[C@H]2[C@H]3CO[C@H](O3)C(=O)[C@H]2O1)C
SMILES CC1(OC2C3COC(O3)C(=O)C2O1)C
Canonical SMILES CC1(OC2C3COC(O3)C(=O)C2O1)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator